Solvent orange 56

Descripción general

Descripción

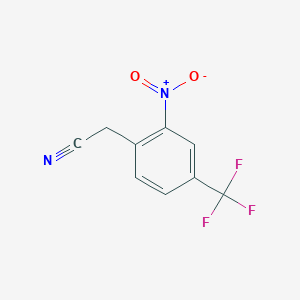

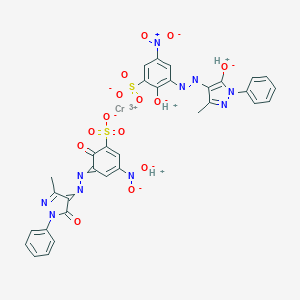

Solvent Orange 56, also known as C.I. Solvent Orange 56 or C.I. 18745:1, is a reddish-orange powder . It belongs to the Monoazo series of Metal Complex . It is used in various applications such as wood stains, wood coatings, printing inks, aluminum foil coloring, hot stamping foil coloring, paints, coatings, leather finishes, baking finishes, stationery ink, and plastic coatings .

Synthesis Analysis

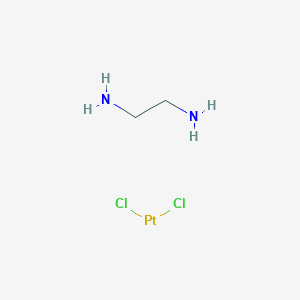

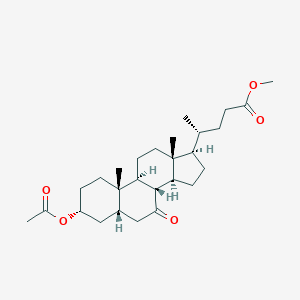

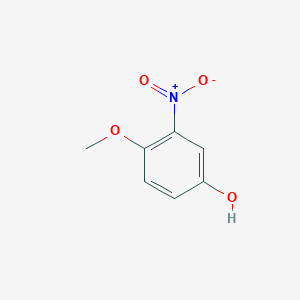

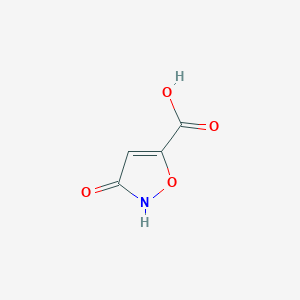

Solvent Orange 56 is synthesized by diazotizing 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid and coupling it with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. This mixture is then heated in a Chromium formate aqueous solution at 130°C for 3 hours to form a Chromium complex .Molecular Structure Analysis

The molecular formula of Solvent Orange 56 is C16H13N5O7S . It belongs to the Single azo class . The molecular weight is 419.37 .Physical And Chemical Properties Analysis

Solvent Orange 56 is a reddish-orange powder . It has a density of 1.46 g/cm3 . It is soluble in various solvents such as alcohol, 1-methoxy-2-propanol, N-propanol, 2-ethoxyethanol, and M.E.K . It has good light fastness .Aplicaciones Científicas De Investigación

Solvent Capacity in Dental Applications : A study by Ramos, Câmara, & Aguiar (2016) explored the efficacy of formulated orange oil in dissolving dental materials. They found that formulated orange oil showed a significant solvent effect on filling materials.

Extraction of Polyphenols from Orange Peel : Khan et al. (2010) utilized ethanol as a food-grade solvent in the ultrasound-assisted extraction of polyphenols, particularly flavanone glycosides, from orange peel.

Cationic Surfactant Analysis and Environmental Management : Research by Wang et al. (2021) focused on selecting an organic solvent like 1,1,1-trichloroethane for the spectrophotometric determination of cationic surfactant in water, highlighting the need for good laboratory practice and hazardous waste management.

Precipitation of Antioxidant Nanoparticles from Orange Leaves : Montes et al. (2019) conducted an extensive study using CO2 as a solvent and antisolvent for extracting powerful antioxidant nanoparticles from orange leaves.

Bioactive Extracts from Orange Pomace : The study by Benelli et al. (2010) aimed to obtain bioactive extracts from orange pomace using supercritical fluid extraction with CO2 and compare it with low-pressure methods.

Antioxidant Activity of Orange Extracts : Park, Lee, & Park (2014) investigated the antioxidant activity of orange flesh and peel extracted with various solvents, including acetone, ethanol, and methanol.

Natural Deep Eutectic Solvent for Valorization of Orange Peel Waste : Panić et al. (2020) explored the use of natural deep eutectic solvents (NADESs) for the valorization of orange peel waste in an integrated biorefinery.

Effect of Solvent on Root Canal Retreatment : Oyama, Siqueira, & Santos (2002) assessed the effectiveness of various solvents including orange oil on softening gutta-percha in simulated root canals.

Surfactant-Assisted Extraction Method for Food Samples : Hamid & Fat'hi (2018) developed a cationic surfactant-assisted switchable solvent-based dispersive liquid–liquid microextraction method for the extraction and determination of the Orange II dye in food samples.

Ultrasound-Assisted Extraction from Waste Orange Peels : Feng (2022) optimized the ultrasound-assisted extraction from waste orange peels using response surface methodology.

HPLC Determination of Hydroxycinnamic Acids in Orange Juice : Rouseff et al. (1992) optimized solvent systems to maximize chromatographic resolution in the HPLC determination of hydroxycinnamic acids in orange juice.

Stability of Orange Peel Yellow Pigment : Qi (2015) studied the optimum extraction condition of orange peel yellow pigment and its stability under various conditions.

Safety and Hazards

Direcciones Futuras

Solvent Orange 56 continues to be used in various applications such as wood stains, wood coatings, printing inks, aluminum foil coloring, hot stamping foil coloring, paints, coatings, leather finishes, baking finishes, stationery ink, and plastic coatings . Its future directions would likely involve continued use in these areas, with potential exploration into new applications based on its properties.

Propiedades

IUPAC Name |

chromium(3+);3-(dioxidoamino)-5-[(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonate;hydron;3-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O7S.C16H11N5O7S.Cr/c2*1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;/h2-8,22-23H,1H3,(H,26,27,28);2-8H,1H3,(H,26,27,28);/q;-2;+3/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWONCBFTAQWRFD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[H+].CC1=NN(C(=C1N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=C(C=C(C2=O)S(=O)(=O)[O-])N([O-])[O-])C3=CC=CC=C3.[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23CrN10O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014769 | |

| Record name | Chromate(3-), bis(3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitrobenzenesulfonato(3-))-, trihydrogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Solvent orange 56 | |

CAS RN |

13463-42-8, 12227-68-8 | |

| Record name | EINECS 236-672-9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromate(3-), bis[3-[2-[4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-phenyl-1H-pyrazol-4-yl]diazenyl-.kappa.N1]-2-(hydroxy-.kappa.O)-5-nitrobenzenesulfonato(3-)]-, hydrogen (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromate(3-), bis(3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitrobenzenesulfonato(3-))-, trihydrogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulphonato(3-)]chromate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromate(3-), bis[3-[2-[4,5-dihydro-3-methyl-5-(oxo-κO)-1-phenyl-1H-pyrazol-4-yl]diazenyl-κN1]-2-(hydroxy-κO)-5-nitrobenzenesulfonato(3-)]-, hydrogen (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)